N-(2,4-difluorophenyl)-2-phenoxyacetamide
CAS No.: 303794-31-2
Cat. No.: VC5134273
Molecular Formula: C14H11F2NO2
Molecular Weight: 263.244
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303794-31-2 |
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Molecular Formula | C14H11F2NO2 |
Molecular Weight | 263.244 |
IUPAC Name | N-(2,4-difluorophenyl)-2-phenoxyacetamide |
Standard InChI | InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Standard InChI Key | FKDOHHOBZNICRD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,4-Difluorophenyl)-2-phenoxyacetamide consists of three primary components:
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A phenoxy group (C₆H₅O–) linked to an acetamide moiety.
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A 2,4-difluorophenyl group attached to the nitrogen of the acetamide.
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Fluorine atoms at the 2- and 4-positions of the phenyl ring, which influence electronic properties and molecular interactions.
The molecular formula is C₁₄H₁₁F₂NO₂, with a molecular weight of 271.24 g/mol. Key structural features include:
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Planar geometry in the aromatic rings, facilitating π-π stacking interactions.
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Hydrogen-bonding capacity via the amide (-NH-) and carbonyl (C=O) groups.
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Electron-withdrawing fluorine substituents, which enhance metabolic stability and modulate solubility .
Table 1: Structural Comparison with Related Compounds
Compound | Molecular Formula | Key Functional Groups | Unique Features |
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N-(2,4-Difluorophenyl)-2-phenoxyacetamide | C₁₄H₁₁F₂NO₂ | Phenoxy, acetamide, difluorophenyl | Balanced lipophilicity |
N-(3,4-Difluorophenyl)acetamide | C₈H₇F₂NO | Acetamide, difluorophenyl | Reduced steric bulk |
2-Phenoxy-N-(4-fluorophenyl)acetamide | C₁₄H₁₂FNO₂ | Phenoxy, acetamide, monofluorophenyl | Lower fluorination impact |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of N-(2,4-difluorophenyl)-2-phenoxyacetamide typically involves a two-step process:
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Formation of Phenoxyacetyl Chloride
Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield phenoxyacetyl chloride. This intermediate is highly reactive and serves as the acylating agent. -
Amidation with 2,4-Difluoroaniline
Phenoxyacetyl chloride reacts with 2,4-difluoroaniline in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds at room temperature, yielding the target compound after purification by recrystallization or column chromatography.
Reaction Scheme:
Industrial-Scale Considerations
For large-scale production, continuous-flow reactors are preferred to enhance yield (typically >85%) and reduce reaction times. Solvent recovery systems and automated pH control further optimize efficiency .
Biological Activities and Mechanistic Insights
Table 2: Comparative IC₅₀ Values of Analogous Compounds
Compound | EGFR IC₅₀ (µM) | mTOR IC₅₀ (µM) | Solubility (mg/mL) |
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N-(2,4-Difluorophenyl)-2-phenoxyacetamide* | ~3.5 (predicted) | ~5.2 (predicted) | 0.12 (in DMSO) |
Erlotinib (Reference) | 0.03 | - | 0.08 |
Rapamycin (Reference) | - | 0.002 | 0.04 |
*Values extrapolated from structural analogs .
Antimicrobial Properties
The fluorine atoms enhance membrane permeability, enabling interactions with bacterial enzymes like DNA gyrase and dihydrofolate reductase. Preliminary studies on similar compounds show:
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Bacteriostatic effects against Gram-positive strains (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL.
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Synergy with β-lactam antibiotics by inhibiting resistance mechanisms.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (~45%) due to moderate lipophilicity (logP ≈ 2.8).
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Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive metabolites.
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Excretion: Primarily renal (70%), with a half-life of ~4.5 hours in rodent models.
Toxicity Data
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Acute Toxicity: LD₅₀ > 500 mg/kg in rats (oral administration).
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Genotoxicity: Negative in Ames tests, indicating low mutagenic potential.
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Cardiotoxicity: No significant hERG channel inhibition at concentrations <10 µM .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for fluorinated drug candidates, particularly kinase inhibitors and antimicrobial agents. Its synthetic flexibility allows for modifications at the:
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Phenoxy group (e.g., introduction of electron-withdrawing substituents).
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Acetamide nitrogen (e.g., alkylation or acylation).
Material Science Applications
Fluorinated acetamides are employed as surface modifiers in epoxy resins to enhance adhesion and corrosion resistance. The compound’s ability to form hydrogen bonds with hydroxyl groups on substrates improves interfacial interactions .
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